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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)propan-1-ol

CAS No.: 64987-77-5

Cat. No.: B1600807

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-
Nitrophenyl)propan-1-ol, a key intermediate in various synthetic applications. This document

is intended for researchers, scientists, and professionals in drug development and related

fields, offering in-depth insights into the structural elucidation of this compound through Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction: The Structural Significance of 2-(2-
Nitrophenyl)propan-1-ol
2-(2-Nitrophenyl)propan-1-ol, with the chemical formula C₉H₁₁NO₃ and a molecular weight of

181.19 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a

chiral center and a nitro-substituted aromatic ring, makes it a precursor for a variety of more

complex molecules. Accurate and thorough spectroscopic characterization is paramount to

confirm its identity, purity, and to understand its chemical behavior in subsequent reactions.

This guide will delve into the expected and observed spectroscopic features of this molecule,

providing a framework for its unequivocal identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By

analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³

(¹³C) nuclei, a detailed map of the molecular structure can be constructed.

Predicted ¹H NMR Spectral Data
While a publicly available, fully assigned experimental spectrum with coupling constants is not

readily found in the literature, the expected ¹H NMR spectrum of 2-(2-Nitrophenyl)propan-1-ol
can be reliably predicted based on established principles and data from analogous structures.

The key proton environments are:

Aromatic Protons (4H): The four protons on the ortho-substituted benzene ring will appear in

the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the

aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern will

lead to a complex multiplet.

Methine Proton (-CH-, 1H): The proton attached to the chiral carbon, adjacent to both the

aromatic ring and the hydroxymethyl group, is expected to resonate as a multiplet. Its

chemical shift will be influenced by both neighboring groups.

Methylene Protons (-CH₂OH, 2H): The two diastereotopic protons of the primary alcohol will

likely appear as a multiplet, further complicated by coupling to the adjacent methine proton.

Methyl Protons (-CH₃, 3H): The methyl group protons will appear as a doublet in the upfield

region, coupled to the methine proton.

Hydroxyl Proton (-OH, 1H): The hydroxyl proton will typically appear as a broad singlet, and

its chemical shift can vary depending on the solvent, concentration, and temperature.

A detailed experimental analysis would require techniques such as COSY (Correlation

Spectroscopy) to definitively assign the coupled proton networks.

Predicted ¹³C NMR Spectral Data
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The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(2-
Nitrophenyl)propan-1-ol, nine distinct carbon signals are expected:

Aromatic Carbons (6C): Six signals are anticipated in the aromatic region (typically 120-150

ppm). The carbon bearing the nitro group will be significantly downfield.

Methine Carbon (-CH-, 1C): The chiral carbon atom.

Methylene Carbon (-CH₂OH, 1C): The carbon of the hydroxymethyl group.

Methyl Carbon (-CH₃, 1C): The most upfield signal, corresponding to the methyl group.

Experimental Considerations for NMR Analysis
For accurate data acquisition, the following protocol is recommended:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can

influence chemical shifts, particularly for the hydroxyl proton.

¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz

or higher) to achieve better signal dispersion. Standard parameters include a 30-degree

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a

good signal-to-noise ratio.

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans

and a longer relaxation delay are typically required. Proton decoupling is used to simplify the

spectrum to single lines for each carbon.

2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR

experiments such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by detecting the vibrations of its bonds. The vapor-phase IR spectrum of 2-(2-
Nitrophenyl)propan-1-ol is available in spectral databases.[1]

Key IR Absorptions
The IR spectrum of 2-(2-Nitrophenyl)propan-1-ol is expected to show the following

characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Functional Group

~3400 (broad) O-H stretch Alcohol

~3100-3000 C-H stretch (aromatic) Aromatic Ring

~2970-2850 C-H stretch (aliphatic) -CH₃, -CH₂, -CH

~1600, ~1475 C=C stretch Aromatic Ring

~1525, ~1350
N-O asymmetric & symmetric

stretch
Nitro Group

~1050 C-O stretch Primary Alcohol

The most diagnostic peaks are the broad O-H stretch, confirming the presence of the alcohol,

and the strong absorptions for the nitro group.

Experimental Protocol for IR Spectroscopy
A standard method for obtaining an IR spectrum of a liquid sample is as follows:

Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then

subtracted from the sample spectrum.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization, which can be used to deduce its structure. A GC-MS

spectrum of 2-(2-Nitrophenyl)propan-1-ol is available in spectral databases.[1]

Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z

181, corresponding to the molecular weight of the compound. Key fragmentation pathways for

primary alcohols often involve:

Alpha-cleavage: Loss of an alkyl radical to form a stable oxonium ion. For 2-(2-
Nitrophenyl)propan-1-ol, this would involve the loss of the 2-nitrophenylpropyl radical,

leading to a fragment at m/z 31 ([CH₂OH]⁺).

Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 163 (M-18).

Fragments from the Nitrophenyl Group: The aromatic portion of the molecule will also

produce characteristic fragments.

Experimental Workflow for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of

volatile compounds like 2-(2-Nitrophenyl)propan-1-ol.

Caption: GC-MS experimental workflow.

Conclusion
The combination of NMR, IR, and MS provides a powerful toolkit for the comprehensive

structural characterization of 2-(2-Nitrophenyl)propan-1-ol. While detailed experimental data

is often found in specialized databases, a thorough understanding of the expected

spectroscopic features, as outlined in this guide, allows for confident identification and quality

control of this important synthetic intermediate. The methodologies and interpretative
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frameworks presented here serve as a valuable resource for scientists and researchers in the

field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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